(Z)-5-Fluoro-2-((4-oxo-2-(tetrahydropyridazin-1(2H)-yl)thiazol-5(4H)-ylidene)methyl)phenyl pyrrolidine-1-carboxylate
Overview
Description
CLP 290 is a carbamate prodrug form of the K+/Cl- cotransporter 2 (KCC2) activator CLP 257.1 It increases the mechanical paw withdrawal threshold in a rat model of peripheral nerve injury and reverses morphine-induced hyperalgesia in rats when administered at a dose of 100 mg/kg. CLP 290 (35 mg/kg) also restores stepping ability, as well as increases body weight support and stride length, in a mouse model of paralysis induced by staggered spinal lesions.
Novel KCC2 modulator and prodrug of CLP-257, highly selective for KCC2 over related Cl- transporters
CLP-290 is a novel KCC2 modulator and prodrug of CLP-257, highly selective for KCC2 over related Cl- transporters.
Scientific Research Applications
Tautomerism and Structural Properties
- Tautomerism and Stability : A compound exhibiting structural similarity, 5-Methyl-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridin-3-one, demonstrates tautomerism. It exists as a zwitterion in crystal form but shows instability in solution, leading to various transformation products. These products have been structurally characterized using NMR spectroscopy and X-ray analysis, highlighting the complex behavior of related compounds in different states (Gubaidullin, Nabiullin, Kharlamov, & Buzykin, 2014).
Biological Activity and Applications
- Antimicrobial Activity : Some derivatives containing the thiazole moiety, similar to the compound , have been synthesized and evaluated for their antimicrobial activity. This suggests potential applications of related compounds in developing new antimicrobial agents (Abdelhamid, Abdelall, Abdel-Riheem, & Ahmed, 2010).
- Antimycobacterial Properties : Derivatives of thiazole-piperidine, structurally related to the compound, have shown promising results in inhibiting Mycobacterium tuberculosis. This indicates the potential of similar compounds in the treatment of tuberculosis (Jeankumar et al., 2013).
- Anticancer Activity : Research on pyridazinone derivatives with structural resemblance has indicated potential antioxidant activity, suggesting possible applications in cancer treatment. Molecular docking studies have further supported their effectiveness (Mehvish & Kumar, 2022).
Mechanism of Action
Target of Action
KCC2 plays a crucial role in maintaining the balance of neuronal excitability, and its activation has potential for the treatment of a wide range of neurological and psychiatric indications .
Mode of Action
CLP-290 interacts with KCC2, enhancing its activity . This interaction restores the transport of Cl- ions in neurons, which is essential for maintaining the inhibitory tone of the central nervous system .
Biochemical Pathways
The activation of KCC2 by CLP-290 influences the chloride homeostasis in neurons . This action can restore physiological neuronal activity, particularly in conditions where the function of KCC2 is compromised .
Result of Action
CLP-290 has been shown to restore Cl- transport in neurons of morphine-treated rats, preventing morphine-induced hyperalgesia . It also significantly lowers blood arginine-vasopressin (AVP) and glucose levels in STZ rats , indicating its potential therapeutic effects in various neurological and metabolic conditions.
Biochemical Analysis
Biochemical Properties
CLP-290 plays a significant role in biochemical reactions, particularly in the context of neurological function. It interacts with the KCC2 transporter, a neuron-specific K±Cl− cotransporter . The activation of KCC2 by CLP-290 can restore Cl- transport in neurons, which is crucial for maintaining the robustness of GABAA-mediated inhibition .
Cellular Effects
CLP-290 has profound effects on various types of cells and cellular processes. It activates spinal inhibitory interneurons and restores physiological neuronal activity in the spinal cord . This restoration of neuronal activity can lead to functional recovery in animal models of spinal cord injury . Additionally, CLP-290 can significantly lower blood arginine-vasopressin (AVP) and glucose levels in STZ rats .
Molecular Mechanism
The molecular mechanism of action of CLP-290 involves its interaction with the KCC2 transporter. By activating KCC2, CLP-290 enhances the activity of this transporter, leading to the restoration of Cl- transport in neurons . This restoration of Cl- transport can counteract the neuronal hyperactivity that is often associated with certain neurological and psychiatric conditions .
Temporal Effects in Laboratory Settings
The effects of CLP-290 can change over time in laboratory settings. For instance, long-term treatment with CLP-290 can protect against the deterioration of learning and cortical hyperactivity
Dosage Effects in Animal Models
The effects of CLP-290 can vary with different dosages in animal models. For example, in a study involving morphine-treated rats, CLP-290 (administered via oral gavage at a dose of 100 mg/kg twice a day for 7 days) was found to enhance KCC2 activity and restore Cl- transport in neurons, thereby preventing morphine-induced hyperalgesia .
Metabolic Pathways
Given its interaction with the KCC2 transporter, it is likely that CLP-290 is involved in pathways related to ion transport in neurons .
Transport and Distribution
Given its role as a KCC2 activator, it is likely that CLP-290 interacts with transporters or binding proteins related to this transporter .
Subcellular Localization
Given its role as a KCC2 activator, it is likely that CLP-290 is localized in areas of the cell where KCC2 is present .
Properties
IUPAC Name |
[2-[(Z)-[2-(diazinan-1-yl)-4-oxo-1,3-thiazol-5-ylidene]methyl]-5-fluorophenyl] pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O3S/c20-14-6-5-13(15(12-14)27-19(26)23-8-3-4-9-23)11-16-17(25)22-18(28-16)24-10-2-1-7-21-24/h5-6,11-12,21H,1-4,7-10H2/b16-11- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXMMXNNKLCLOM-WJDWOHSUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(NC1)C2=NC(=O)C(=CC3=C(C=C(C=C3)F)OC(=O)N4CCCC4)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(NC1)C2=NC(=O)/C(=C/C3=C(C=C(C=C3)F)OC(=O)N4CCCC4)/S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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